Sodium tetrametaphosphate

Overview

Description

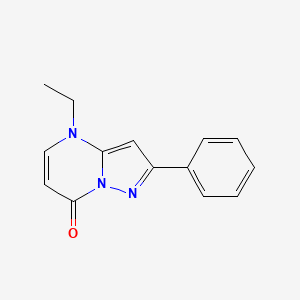

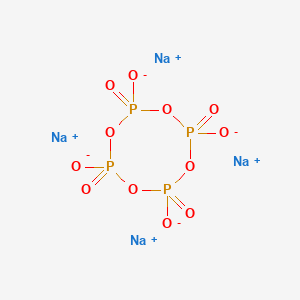

Sodium tetrametaphosphate is a chemical compound with the formula Na₄O₁₂P₄ . It is a subclass of chemical compounds and has a mass of 407.793±0 dalton . It is also known as a type of chemical entity .

Synthesis Analysis

Sodium trimetaphosphate can be synthesized industrially by heating sodium dihydrogen phosphate to 550 °C . The trimetaphosphate dissolves in water and is precipitated by the addition of sodium chloride . It can also be prepared by heating samples of sodium polyphosphate , or by a thermal reaction of orthophosphoric acid and sodium chloride at 600°C .

Molecular Structure Analysis

The molecular formula of Sodium tetrametaphosphate is Na₄O₁₂P₄ . Its molecular weight is 315.89 .

Chemical Reactions Analysis

The hydrolysis of Sodium tetrametaphosphate preferentially attacks terminal oxygen bridges . The reaction with P3m was approximately tenfold that of tetrametaphosphate under the identical circumstances .

Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium tetrametaphosphate depend on several variables, including the M20—P205 ratio of the molecules, the structure of the molecules, the size of the molecules, the counter cations associated with the phosphate anions, and the thermal history of the phosphate .

Scientific Research Applications

Hydrolysis and Chemical Behavior

- Sodium tetrametaphosphate (STMP) undergoes hydrolysis to form tetraphosphate, which further hydrolyzes into triphosphate and orthophosphate. This process is both acid and base catalyzed, with hydrolysis rates varying based on pH levels and temperature. These findings are crucial in understanding the chemical behavior of STMP in different environments (Crowther & Westman, 1956).

Impact on Calcium Phosphate Cements

- STMP's influence on calcium phosphate cements (CPCs) has been studied. It was found that STMP solutions, when used in CPCs, resulted in improved stability and injectability but also prolonged setting times. Moreover, STMP inhibited the growth of apatite crystals, affecting the compressive strength of the cement. This highlights STMP's potential in altering the properties of CPCs for specific applications (Hesaraki, Zamanian, & Moztarzadeh, 2009).

Application in Dental Materials

- STMP has been explored as a biomimetic analog for the remineralization of artificial carious-affected dentin. Studies demonstrated that STMP-treated specimens showed significant remineralization, suggesting its potential in dental applications for treating caries-like conditions (Liu et al., 2011).

Corrosion Inhibition in Steel

- Research into corrosion inhibition of steel reinforcement in alkaline solutions has included STMP. It was found that phosphate compounds, including STMP, formed a protective layer on steel surfaces, demonstrating their viability as non-toxic corrosion inhibitors. This application is particularly relevant in construction and industrial settings (Etteyeb et al., 2007).

Radioprotective Effects

- STMP, along with other inorganic condensed phosphates, has been studied for its radioprotective effects. It was observed to reduce mortality in mice exposed to X-rays when injected intraperitoneally shortly before exposure, indicating potential applications in radiation protection and therapy (Barnes & Philpot, 1961).

Environmental Applications

- In environmental engineering, STMP has been utilized for the improvement and stabilization of various soils. Its application in geo-environmental engineering includes use in tailing dams, landfill rehabilitation, and construction of clay liners. The treatment of soils with STMP can significantly influence their strength and stability, making it a valuable tool in environmental remediation and construction (Falamaki, Shariatmadari, & Noorzad, 2008).

Heavy Metal Retention

- STMP has been investigated for its ability to enhance the retention of heavy metals like lead (Pb) and hexavalent chromium (Cr(VI)) in contaminated groundwater. Studies indicate that SHMP amendment in bentonite increases Pb retention capacity, though its impact on Cr(VI) retention is limited. This suggests its potential use in preventing heavy metal contamination in water sources (Yang et al., 2019).

Future Directions

Sodium tetrametaphosphate finds specialized applications in food and construction industries . It has been used in the fabrication of conductive hydrogels, which have potential applications in cellular interactions and future tissue engineering . Additionally, its role in prebiotic chemistry has been explored, emphasizing its critical role in the evolution of life .

properties

IUPAC Name |

tetrasodium;2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O12P4/c;;;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEJEOLNSNYQSX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074507 | |

| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrametaphosphate | |

CAS RN |

13396-41-3 | |

| Record name | Sodium tetrametaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium tetrametaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAMETAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC36A7X39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TETRAMETAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1216761.png)

![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)